molecular formula C12H14N2OS B3033492 2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one CAS No. 1031148-75-0

2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one

Cat. No. B3033492
CAS RN: 1031148-75-0
M. Wt: 234.32 g/mol
InChI Key: ODYSTGFFNRXWOJ-UHFFFAOYSA-N
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Description

The compound "2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one" is a spirocyclic derivative, which is a class of compounds characterized by their unique 3D architectures that are of significant interest in pharmacology due to their potential biological activities. Spirocyclic compounds are known for their complexity and diversity, often containing multiple stereocenters and heterocyclic components. The spiro linkage typically involves the fusion of two rings through a single shared atom, which in the case of the compound , involves a quinazoline and a thiopyran ring system.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated through various methods. For instance, the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, which are structurally related to the compound of interest, involves the preparation of acyclic precursors from commercially available building blocks followed by a base-mediated tandem reaction that includes C-arylation, cyclization into indazole oxides, and ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin . Another approach involves the multicomponent dipolar cycloaddition strategy to synthesize a library of novel spiro-tethered hybrid heterocycles, which demonstrates the versatility of spirocyclic synthesis .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex, often involving multiple rings and heteroatoms. The spectral characterization and crystal structure analysis of related compounds, such as 5-spiro-(3-methyl-2,6-diphenyltetrahydropyran-4-yl)-4,5-dihydro-[1,3,4]thiadiazole, provide insights into the conformation and stability of such molecules. Techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to elucidate the structure and confirm the formation of the spiro linkage .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic systems. For example, the synthesis of spiro[indole-3,9'-tetrazolo[5,1-b]quinazoline]-2,8'(1H,5'H)-dione derivatives involves a one-pot reaction catalyzed by a superacid in an aqueous medium, showcasing the reactivity of spirocyclic quinazoline derivatives under mild conditions . Additionally, the reactivity of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1'-cyclohexane]-4(6H)-one with halides and its transformation into triazolobenzoquinazolines highlights the potential for further chemical modifications of spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms, such as sulfur in the thiopyran ring, can affect the compound's electron distribution, polarity, and overall reactivity. The stereochemistry of the spiro linkage and the nature of the substituents can also impact the compound's solubility, stability, and biological activity. While the specific properties of "2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one" are not detailed in the provided papers, the studies on related compounds suggest that these spirocyclic derivatives have significant potential in medicinal chemistry due to their complex structures and diverse reactivity .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-thiane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSTGFFNRXWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Reactant of Route 2
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Reactant of Route 3
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Reactant of Route 4
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Reactant of Route 5
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Reactant of Route 6
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one

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